Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone
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Overview
Description
Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone is a chemical compound that features a unique structure combining an azetidine ring with a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone typically involves the reaction of 5-bromo-3-methylpyridine with azetidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process would be optimized for yield and purity, often involving automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid.
Brominated pyridines: Compounds like 5-bromo-2-methylpyridine and 3-bromo-5-methylpyridine.
Uniqueness: Azetidin-1-yl(5-bromo-3-methylpyridin-2-yl)methanone is unique due to its combination of an azetidine ring and a brominated pyridine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
azetidin-1-yl-(5-bromo-3-methylpyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-7-5-8(11)6-12-9(7)10(14)13-3-2-4-13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBABQZFUPEUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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